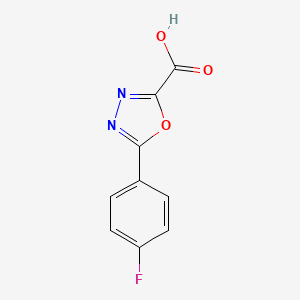

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid

Description

BenchChem offers high-quality 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O3/c10-6-3-1-5(2-4-6)7-11-12-8(15-7)9(13)14/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRZEFITCDULRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70633344 | |

| Record name | 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944898-08-2 | |

| Record name | 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. The 1,3,4-oxadiazole scaffold is a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive understanding of the structural elucidation of this compound using modern NMR techniques.

Introduction: The Importance of Structural Verification

In the synthesis of novel chemical entities for pharmaceutical applications, unambiguous structural verification is paramount. NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. For a compound like 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid (Figure 1), with its distinct aromatic and heterocyclic moieties, ¹H and ¹³C NMR provide a detailed fingerprint of its molecular architecture.

Figure 1: Chemical Structure of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid A schematic representation of the target molecule with atom numbering for NMR correlation.

Caption: A workflow diagram for the interpretation of ¹H and ¹³C NMR spectra.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid. By leveraging data from analogous structures and fundamental NMR principles, a detailed spectral interpretation has been presented. The provided experimental protocol offers a robust methodology for acquiring high-quality NMR data for this and similar compounds. This guide serves as a valuable resource for researchers in the synthesis and characterization of novel heterocyclic compounds for drug discovery and development.

References

- Shimoga, G., Shin, E.-J., & Kim, S.-Y. (2018). 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Preprints.

-

Krasavin, M., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules, 27(21), 7285. Available at: [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. Available at: [Link]

-

Kozik, O., et al. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. Molecules, 28(22), 7604. Available at: [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Available at: [Link]

-

Zarghi, A., et al. (2023). (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. Molecules, 28(13), 5194. Available at: [Link]

-

NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Available at: [Link]

-

nmrshiftdb2. (n.d.). open nmr database on the web. Available at: [Link]

-

Supporting Information for 1,2,4-Oxadiazole-5-Carboxylic Acid Derivatives as Safe Seed Treatment Nematicides. (n.d.). Available at: [Link]

-

NMRium. (n.d.). The next-generation NMR software. Available at: [Link]

-

Mestrelab. (n.d.). Download NMR Predict. Available at: [Link]

- Al-Amiery, A. A., et al. (2023). 2(2-hydroxybenzylidene) hydrazinyl. University of Thi-Qar Journal of Science, 10(4), 1-7.

-

ResearchGate. (n.d.). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. Available at: [Link]

- Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry.

-

Simulate and predict NMR spectra. (n.d.). Available at: [Link]

-

ResearchGate. (n.d.). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Available at: [Link]

Sources

FT-IR spectrum of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid

An In-Depth Technical Guide to the FT-IR Spectrum of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole moiety is a recognized pharmacophore and a bioisostere for amide and ester groups, enhancing pharmacokinetic properties in drug candidates.[1] This document serves as a detailed resource for researchers and drug development professionals, offering an in-depth interpretation of the compound's vibrational spectroscopy, a validated experimental protocol for data acquisition, and the scientific rationale behind the spectral features. Our analysis is grounded in established spectroscopic principles to ensure scientific integrity and reproducibility.

Introduction: The Structural and Pharmaceutical Context

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid (Molecular Formula: C₉H₅FN₂O₃, Molar Mass: 208.15 g/mol ) is a multifaceted organic molecule featuring three key functional components: a para-substituted fluorophenyl ring, a 1,3,4-oxadiazole core, and a carboxylic acid group. The integration of these moieties makes the compound a valuable scaffold in drug discovery programs, with potential applications as an anticancer, antimicrobial, or antiviral agent.[1]

FT-IR spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of such compounds. By measuring the absorption of infrared radiation by molecular vibrations, it provides a unique "fingerprint" of a molecule's functional groups and overall structure. For a novel or synthesized compound, FT-IR is a primary and crucial step for structural verification, confirming the successful incorporation of all constituent parts and ensuring the purity of the material before it proceeds to further biological screening.

Caption: Experimental workflow for FT-IR data acquisition.

Instrumentation

-

Spectrometer: A Fourier-Transform Infrared Spectrometer (e.g., PerkinElmer Spectrum Two™, Shimadzu IRTracer™-100, or equivalent). [2]* Accessory: KBr pellet press kit.

Sample Preparation (KBr Pellet Method)

The compound is a solid at room temperature, making the KBr pellet technique the method of choice. This approach embeds the analyte in an IR-transparent matrix, minimizing scattering and eliminating solvent-related interfering peaks.

-

Drying: Gently dry both the sample (~1-2 mg) and FT-IR grade potassium bromide (KBr, ~200 mg) in an oven at 110°C for 2-4 hours to remove any adsorbed water, which has strong IR absorptions. Store in a desiccator until use.

-

Grinding: In a dry agate mortar and pestle, thoroughly grind the sample and KBr together. The goal is to achieve a fine, homogenous powder. Inadequate grinding is a primary cause of poor-quality spectra.

-

Pellet Formation: Transfer the powder to the die of a hydraulic press. Apply pressure (approximately 7-10 metric tons) for several minutes.

-

Validation: Carefully remove the resulting pellet. A high-quality pellet will be thin and transparent or translucent. If it is opaque or cloudy, the sample was not ground finely enough or contains excess moisture. The pellet must be re-made.

Data Acquisition Parameters

-

Background Scan: Place a pellet made of pure KBr (or an empty sample holder, depending on the instrument) into the spectrometer and run a background scan. This is a critical step to account for absorptions from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Sample Scan: Replace the background pellet with the sample pellet.

-

Acquisition Settings:

-

Wavenumber Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹. This provides sufficient detail for distinguishing most vibrational bands without excessive noise.

-

Number of Scans: 32 scans. Co-adding multiple scans significantly improves the signal-to-noise ratio.

-

-

Processing: The instrument's software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Integrated Spectral Interpretation

A systematic analysis of the resulting spectrum confirms the molecular structure by cross-validating the presence of all key functional groups.

-

Region 1 (3500-2500 cm⁻¹): The first feature to identify is the extremely broad absorption band for the carboxylic acid O-H stretch. [3]Its presence, spanning a wide range and centered around 3000 cm⁻¹, is unambiguous proof of the -COOH group. Superimposed on this broad envelope, one should observe weaker, sharp peaks from the aromatic C-H stretches just above 3000 cm⁻¹.

-

Region 2 (1800-1600 cm⁻¹): This region contains the key double-bond stretches. A very strong, sharp peak around 1710 cm⁻¹ will correspond to the C=O of the carboxylic acid dimer. [4]Shortly adjacent, typically at a lower wavenumber around 1630 cm⁻¹, a strong peak from the C=N stretching of the oxadiazole ring should be visible. [5]The presence of both peaks validates the successful formation of the oxadiazole-carboxylic acid structure.

-

Region 3 (1600-1000 cm⁻¹): This section of the fingerprint region is rich with information. Here, one will find the aromatic C=C ring stretches (1600-1450 cm⁻¹), the in-plane O-H bend (~1420 cm⁻¹), and the strong C-O stretch of the acid (~1280 cm⁻¹). Critically, this region also contains the strong absorptions from the oxadiazole C-O-C moiety and the phenyl C-F stretch. [6]These often appear as a complex pattern of strong bands between 1250 cm⁻¹ and 1000 cm⁻¹.

-

Region 4 (Below 1000 cm⁻¹): This lower fingerprint region will contain the broad out-of-plane O-H bend (~920 cm⁻¹) and, importantly, a strong peak around 830 cm⁻¹ confirming the 1,4- (para) substitution pattern of the fluorophenyl ring.

The trustworthiness of the identification comes from this integrated approach. A single peak is suggestive, but the simultaneous observation of the broad O-H, the strong C=O, the C=N, the C-F, and the correct aromatic substitution bands provides a self-validating and definitive confirmation of the target molecule's identity.

Conclusion

The presents a unique and highly characteristic pattern of absorption bands. Each functional group—the carboxylic acid, the 1,3,4-oxadiazole ring, and the 4-fluorophenyl substituent—contributes distinct and identifiable signals. By following a robust and validated experimental protocol, FT-IR spectroscopy serves as a rapid, reliable, and essential tool for the structural verification of this important pharmaceutical scaffold. This guide provides the foundational knowledge for researchers to confidently acquire and interpret the FT-IR spectrum, ensuring the integrity of their materials in the demanding context of drug discovery and development.

References

-

ResearchGate. Table 3 . IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. Available from: [Link].

-

National Institutes of Health (NIH). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022-09-02). Available from: [Link].

-

UCLA Chemistry. IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link].

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. (2024-09-30). Available from: [Link].

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. (2018-01-01). Available from: [Link].

-

JournalsPub. Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (2024). Available from: [Link].

-

ResearchGate. GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. (2025-09-28). Available from: [Link].

-

National Institutes of Health (NIH). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Available from: [Link].

-

Shimadzu. Characterization of Fluoropolymers Using FTIR and TG-DTA to Support the Growth of 5G. Available from: [Link].

Sources

- 1. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. shimadzu.com [shimadzu.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. journalspub.com [journalspub.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid: From Discovery to Therapeutic Potential

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to act as a bioisostere for amide and ester functionalities.[1] This technical guide provides a comprehensive overview of a particularly promising derivative, 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid. We will delve into its synthetic pathways, explore its historical context within the broader class of 1,3,4-oxadiazoles, and elucidate its potential as a therapeutic agent, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

Introduction: The Significance of the 1,3,4-Oxadiazole Moiety

The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms. Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The stability of the oxadiazole ring and its capacity to participate in hydrogen bonding interactions make it a privileged structure in drug design.[1] The incorporation of a 4-fluorophenyl group at the 5-position and a carboxylic acid at the 2-position of the oxadiazole ring creates a molecule with distinct physicochemical properties that can be exploited for targeted therapeutic interventions.

Historical Context and Discovery

While a specific, seminal paper detailing the first-ever synthesis of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid is not readily apparent in the surveyed literature, its existence and commercial availability (CAS Number: 944898-08-2) indicate its establishment within the chemical landscape.[4] The discovery of this molecule is intrinsically linked to the broader exploration of 2,5-disubstituted 1,3,4-oxadiazoles, a class of compounds that has been the subject of intense research for decades due to their diverse biological activities.[2][5]

Early synthetic methods for 1,3,4-oxadiazoles often involved the cyclization of 1,2-diacylhydrazines or N-acylhydrazones using dehydrating agents.[1][2] These foundational techniques paved the way for the development of more streamlined and versatile synthetic routes, including one-pot procedures that are now commonly employed.[5] The specific combination of the 4-fluorophenyl and carboxylic acid moieties likely arose from systematic structure-activity relationship (SAR) studies aimed at optimizing the therapeutic potential of the 1,3,4-oxadiazole scaffold.

Synthetic Strategies: A Field-Proven Approach

The synthesis of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid can be approached through several reliable methods. The most logical and widely applicable strategy involves a multi-step synthesis starting from readily available commercial reagents. Here, we present a detailed, self-validating protocol based on established synthetic transformations for this class of compounds.

Rationale Behind the Synthetic Design

The chosen synthetic pathway is designed for efficiency, scalability, and control over the final product. It leverages the robust and well-documented formation of the 1,3,4-oxadiazole ring from a hydrazide and a dicarbonyl compound, followed by a standard hydrolysis step to yield the target carboxylic acid. This approach allows for the independent synthesis of the key intermediates, ensuring high purity at each stage.

Experimental Protocol: Step-by-Step Synthesis

This protocol outlines a two-step process: the formation of the ethyl ester precursor followed by its hydrolysis to the final carboxylic acid.

Step 1: Synthesis of Ethyl 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylate

This step involves the cyclization of 4-fluorobenzohydrazide with diethyl oxalate.

-

Materials:

-

4-Fluorobenzohydrazide

-

Diethyl oxalate

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous pyridine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorobenzohydrazide (1.0 equivalent) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diethyl oxalate (1.1 equivalents) to the cooled solution while stirring.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then slowly add phosphorus oxychloride (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate.

-

Step 2: Hydrolysis to 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid

This step converts the ethyl ester to the final carboxylic acid.

-

Materials:

-

Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

-

Procedure:

-

Dissolve the ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate (1.0 equivalent) in a mixture of THF and water.

-

Add lithium hydroxide (2.0-3.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid.

-

If a precipitate does not form readily, extract the acidified aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

-

Visualization of the Synthetic Workflow

Caption: Synthetic pathway for 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented below.

| Property | Value | Source |

| CAS Number | 944898-08-2 | [4] |

| Molecular Formula | C₉H₅FN₂O₃ | [4] |

| Molecular Weight | 208.15 g/mol | [4] |

| Appearance | Solid | [4] |

Biological Activity and Therapeutic Potential

While specific biological data for 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid is not extensively published, the broader class of 2,5-disubstituted 1,3,4-oxadiazoles has demonstrated significant potential in several therapeutic areas, most notably in oncology.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of 1,3,4-oxadiazole derivatives.[3][6] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell growth and survival, such as kinases.[3]

Potential as a Kinase Inhibitor

The structural features of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid, particularly the planar aromatic system and the presence of hydrogen bond donors and acceptors, make it a plausible candidate for a kinase inhibitor. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The carboxylic acid moiety can form critical hydrogen bonds with the hinge region of the kinase active site, a common binding motif for many known kinase inhibitors. The 4-fluorophenyl group can engage in hydrophobic and halogen bonding interactions within the ATP-binding pocket.

Proposed Signaling Pathway Inhibition

Given the prevalence of kinase inhibition as a mechanism for anticancer drugs, we propose a hypothetical signaling pathway that could be targeted by 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid. For instance, the compound could potentially inhibit a receptor tyrosine kinase (RTK) like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers. Inhibition of EGFR would block downstream signaling cascades such as the RAS-RAF-MEK-ERK pathway, ultimately leading to a reduction in cell proliferation and survival.

Caption: Proposed mechanism of action via kinase inhibition.

Conclusion and Future Directions

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid represents a molecule of significant interest for drug discovery and development. Its synthesis is achievable through established and scalable methods. While specific biological data for this compound is limited, the extensive research on the 1,3,4-oxadiazole scaffold strongly suggests its potential as a therapeutic agent, particularly in the realm of oncology as a kinase inhibitor.

Future research should focus on a comprehensive biological evaluation of this compound. This would include in vitro screening against a panel of cancer cell lines and a variety of kinase enzymes to identify its specific molecular targets. Subsequent in vivo studies in relevant animal models would be crucial to assess its efficacy, pharmacokinetics, and safety profile. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this promising molecule.

References

-

A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). National Institutes of Health. [Link]

-

A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). The Journal of Organic Chemistry. [Link]

-

Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]

-

A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Organic Chemistry Portal. [Link]

-

1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]

-

Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. (2015). National Institutes of Health. [Link]

Sources

- 1. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 2. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. ipbcams.ac.cn [ipbcams.ac.cn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Solubility in Drug Discovery

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole ring is a bioisostere for ester and amide functionalities, often incorporated into molecules to enhance metabolic stability and improve pharmacokinetic profiles. As with any potential therapeutic agent, understanding its solubility is a cornerstone of preclinical development. Poor solubility can lead to low bioavailability, hindering a compound's therapeutic efficacy. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid in various solvent systems, offering a robust framework for its characterization.

While specific quantitative solubility data for this compound is not extensively available in public literature, this guide will leverage data from structurally similar compounds and established analytical methodologies to provide a predictive analysis and a detailed protocol for its empirical determination.

Physicochemical Properties and Predicted Solubility Behavior

To understand the solubility of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid, we must first consider its key physicochemical characteristics. The molecule is comprised of a rigid, aromatic 1,3,4-oxadiazole core, a fluorophenyl substituent, and a carboxylic acid group.

-

Aqueous Solubility: The presence of the aryl substituent is known to significantly decrease water solubility for 1,3,4-oxadiazole derivatives.[1][2] The molecule's carboxylic acid group can ionize, which will increase solubility in aqueous solutions with a pH above its pKa. Conversely, in acidic solutions (pH below pKa), the carboxylic acid will be protonated, leading to lower aqueous solubility. The fluorine atom on the phenyl ring is electron-withdrawing and can slightly increase the acidity of the carboxylic acid compared to an unsubstituted phenyl ring. For a structurally related compound, 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol, a low aqueous solubility of 6.46 mg/L has been predicted.[3] A similar low intrinsic solubility in water is expected for the target compound.

-

Organic Solubility: The aromatic nature of the fluorophenyl and oxadiazole rings suggests that the compound will be more soluble in organic solvents, particularly those that can engage in hydrogen bonding and dipole-dipole interactions. Solvents commonly used in the synthesis and recrystallization of similar 1,3,4-oxadiazole derivatives, such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), are likely to be effective at solvating this molecule.[2][4][5][6][7][8][9]

-

pKa and logP: The acid dissociation constant (pKa) and the logarithm of the partition coefficient (logP) are critical parameters. The pKa of the carboxylic acid group will dictate the pH-dependent aqueous solubility. For a similar compound, 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol, a pKa of 6.27 was predicted.[3] This suggests that 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid is a weak acid. The logP value indicates the lipophilicity of the compound. The predicted logP for the aforementioned related compound was in the range of 2.0 to 2.6, suggesting moderate lipophilicity.[3]

Qualitative and Expected Quantitative Solubility Profile

Based on the physicochemical properties, a qualitative and estimated quantitative solubility profile for 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid is presented below. It is imperative to note that these are estimations and should be confirmed by experimental determination.

| Solvent System | Solvent Type | Expected Solubility | Rationale |

| Water (pH 7.0) | Polar Protic | Very Low | The aryl substituent significantly reduces aqueous solubility.[1][2] |

| 0.1 M HCl (pH 1.0) | Aqueous Acidic | Very Low | The carboxylic acid is protonated, reducing solubility. |

| 0.1 M NaOH (pH 13.0) | Aqueous Basic | High | The carboxylic acid is deprotonated to its more soluble carboxylate salt. |

| Methanol | Polar Protic | Moderate to High | Can act as a hydrogen bond donor and acceptor. |

| Ethanol | Polar Protic | Moderate | Similar to methanol, but slightly less polar. |

| Acetonitrile | Polar Aprotic | Low to Moderate | Lacks hydrogen bond donating ability. |

| Acetone | Polar Aprotic | Low to Moderate | Can act as a hydrogen bond acceptor. |

| Dichloromethane (DCM) | Non-polar | Low | Limited ability to interact with the polar carboxylic acid group. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong hydrogen bond acceptor and highly polar. |

| Dimethylformamide (DMF) | Polar Aprotic | High | Strong hydrogen bond acceptor and highly polar. |

Experimental Protocol for Quantitative Solubility Determination

A robust and reliable method for determining the solubility of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid is crucial. The following protocol outlines a shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification.

Materials and Reagents

-

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid (as a solid)

-

Selected solvents (e.g., Water, 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, Acetonitrile, DMSO, DMF)

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with a UV detector

-

C18 HPLC column

-

HPLC-grade mobile phase components (e.g., acetonitrile, water, formic acid)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid into a series of glass vials.

-

Add a known volume of each selected solvent to the respective vials.

-

Tightly cap the vials and vortex for 1-2 minutes to ensure initial dispersion.

-

Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C) and shake for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant of each vial using a syringe.

-

Filter the sample through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any undissolved particles.

-

Dilute the filtered samples with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Develop a suitable HPLC method for the quantification of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid. A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water (with a small amount of formic acid for peak shaping) is a good starting point.[10][11][12][13]

-

Prepare a series of standard solutions of the compound of known concentrations in the mobile phase.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

-

Inject the diluted samples and determine their concentrations from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in each solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

Self-Validating System and Causality

This protocol incorporates self-validating steps. The use of an excess of the solid compound ensures that a saturated solution is achieved. The extended equilibration time in a thermostatically controlled environment ensures that the system reaches thermodynamic equilibrium. Centrifugation and filtration are crucial to prevent the carryover of undissolved solids, which would lead to an overestimation of solubility. The use of a validated HPLC method with a calibration curve provides an accurate and precise quantification of the dissolved compound.

Visualization of Experimental Workflow

Caption: Intermolecular forces influencing the solubility of the target compound.

In protic solvents like methanol and ethanol, the primary interactions will be hydrogen bonding with the carboxylic acid group. In highly polar aprotic solvents like DMSO and DMF, strong hydrogen bond acceptance by the solvent will effectively solvate the carboxylic acid. The aromatic rings will contribute to solubility in solvents that can engage in van der Waals and dipole-dipole interactions. The poor solubility in non-polar solvents like dichloromethane is due to the inability of these solvents to effectively solvate the polar carboxylic acid group.

Conclusion

A thorough understanding of the solubility of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid is a prerequisite for its successful development as a therapeutic agent. While quantitative data is sparse in the literature, a systematic approach based on its physicochemical properties allows for a predictive assessment of its solubility profile. The detailed experimental protocol provided in this guide offers a robust framework for the empirical determination of its solubility in a range of pharmaceutically relevant solvents. The insights gained from such studies are invaluable for formulation development, enabling the design of delivery systems that can overcome potential bioavailability challenges.

References

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. Retrieved from [Link]

-

A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). National Institutes of Health. Retrieved from [Link]

-

SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. (n.d.). UTAR Institutional Repository. Retrieved from [Link]

-

Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. (2015). ResearchGate. Retrieved from [Link]

-

Determination and correlation for solubility of aromatic acids in solvents. (2007). ResearchGate. Retrieved from [Link]

-

Synthesis and Characterization of 2-amino -5-phenyl-1,3,4- Oxadiazole Complexes with Selected Metal Ions. (2020). ResearchGate. Retrieved from [Link]

-

RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024). ResearchGate. Retrieved from [Link]

-

Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). National Institutes of Health. Retrieved from [Link]

-

RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. (2024). Thieme Connect. Retrieved from [Link]

-

Development of Spectrophotometric Methods for the Analysis of Functional Groups in Oxidized Organic Aerosol. (n.d.). Retrieved from [Link]

-

In silico drug-qualifying parameters of 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol. (2016). ResearchGate. Retrieved from [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). National Institutes of Health. Retrieved from [Link]

- Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (2011). Asian Journal of Chemistry.

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Retrieved from [Link]

-

A Review on Synthetic Routes of 5-Aryl-1,3,4-oxadiazoles. (2019). ResearchGate. Retrieved from [Link]

-

Synthesis and Evaluation of Antifungal Activity of Novel 1,3,4-Oxadiazole Derivatives. (2024). International Journal of Medical Sciences and Pharma Research. Retrieved from [Link]

-

Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). National Institutes of Health. Retrieved from [Link]

-

A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Spectroscopy of Carboxylic Acids. (2011). YouTube. Retrieved from [Link]

-

Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. (n.d.). Baghdad Science Journal. Retrieved from [Link]

-

The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl). (2024). Retrieved from [Link]

-

1,3,4-Oxadiazole and 1,3,4-Thiadiazole Nortopsentin Derivatives against Pancreatic Ductal Adenocarcinoma: Synthesis, Cytotoxic Activity, and Inhibition of CDK1. (n.d.). MDPI. Retrieved from [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their V. (2023). MDPI. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. eprints.utar.edu.my [eprints.utar.edu.my]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. thieme-connect.com [thieme-connect.com]

- 12. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dspace.bsuedu.ru [dspace.bsuedu.ru]

An In-depth Technical Guide to the Stability and Storage of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid

Introduction: The Significance of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid in Modern Drug Discovery

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a 1,3,4-oxadiazole ring flanked by a fluorophenyl group and a carboxylic acid moiety, makes it a valuable scaffold for the synthesis of novel therapeutic agents. The 1,3,4-oxadiazole ring is a well-established bioisostere for carboxylic acids, esters, and amides, often imparting favorable pharmacokinetic properties and enhanced hydrolytic stability to parent molecules[1]. Derivatives of 1,3,4-oxadiazoles have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[2].

The presence of the 4-fluorophenyl group can enhance metabolic stability and binding affinity to target proteins through favorable interactions of the fluorine atom. The carboxylic acid group provides a handle for further chemical modification and can play a crucial role in the molecule's solubility and interaction with biological targets. Given its potential as a key building block in the development of new pharmaceuticals, a thorough understanding of the stability and optimal storage conditions for 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of its chemical stability, potential degradation pathways, and best practices for its storage and handling to ensure its integrity for research and development activities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₅FN₂O₃ | |

| Molecular Weight | 208.15 g/mol | |

| CAS Number | 944898-08-2 | |

| Appearance | Solid | |

| SMILES String | OC(=O)c1nnc(o1)-c2ccc(F)cc2 | |

| InChI Key | ATRZEFITCDULRJ-UHFFFAOYSA-N |

Table 1: Chemical and Physical Properties

Inherent Stability of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is the most stable among its isomers[3]. Its aromatic character contributes to its overall stability. When incorporated into larger molecules as bioisosteres for ester and amide functionalities, 2,5-disubstituted 1,3,4-oxadiazole motifs have been shown to confer increased hydrolytic stability[1]. This intrinsic stability is a key attribute that makes this class of compounds attractive for drug design.

Potential Degradation Pathways: A Mechanistic Perspective

While the 1,3,4-oxadiazole ring is inherently stable, the presence of the carboxylic acid and the fluorophenyl group introduces potential vulnerabilities to degradation under certain conditions. The primary degradation pathways of concern are hydrolysis, thermal decomposition, and photolytic degradation.

Figure 1: Potential Degradation Pathways for 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid.

Hydrolytic Degradation

The carboxylic acid group can ionize in aqueous solutions, and the molecule's stability may be pH-dependent. While the 1,3,4-oxadiazole ring is generally resistant to hydrolysis, extreme pH conditions, particularly alkaline conditions, coupled with elevated temperatures, could promote cleavage of the heterocyclic ring. A forced degradation study on a related compound, 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol, showed extensive decomposition in alkaline-hydrolytic conditions[4]. Another study on a different 1,3,4-oxadiazole derivative indicated that the compound barely broke down under alkaline hydrolytic stress, suggesting that the substitution pattern significantly influences stability[5]. For 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid, hydrolysis would likely proceed via nucleophilic attack on the oxadiazole ring, potentially leading to a ring-opened hydrazide intermediate.

Thermal Degradation

Aromatic carboxylic acids can undergo decarboxylation at elevated temperatures, leading to the loss of the carboxylic acid group as carbon dioxide[6]. The thermal stability of the 1,3,4-oxadiazole ring is generally high, with aromatic poly(1,3,4-oxadiazole)s showing good thermal resistance up to 440°C[7]. However, the carboxylic acid moiety represents a potential weak point. It is plausible that upon heating, 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid could decarboxylate to yield 2-(4-fluorophenyl)-1,3,4-oxadiazole.

Photolytic Degradation

Compounds with aromatic and heterocyclic rings can be susceptible to degradation upon exposure to light, particularly UV radiation. However, studies on some 1,3,4-oxadiazole derivatives have shown them to be resistant to photolysis in both acidic and neutral conditions[4][5]. The photodegradation of aromatic poly(1,3,4-oxadiazole)s has been shown to be dependent on the presence of oxygen, with the formation of superoxide anion radicals playing a role in the degradation process[8]. Therefore, while potentially more stable to light than other classes of compounds, protection from light is a prudent measure.

Oxidative Degradation

The 1,3,4-oxadiazole ring is an electron-deficient system and generally possesses good stability towards oxidation. However, a forced degradation study on a related compound showed extensive decomposition under oxidative stress[4]. The exact mechanism of oxidative degradation is not well-defined but could involve radical-mediated processes that lead to ring opening or polymerization.

Recommended Storage and Handling Procedures

To ensure the long-term stability and integrity of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid, the following storage and handling procedures are recommended:

Table 2: Recommended Storage Conditions

| Condition | Recommendation | Rationale |

| Temperature | Long-term: ≤ -20°C. Short-term: 2-8°C. | To minimize thermal degradation and slow down potential hydrolytic and oxidative processes. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidative degradation. |

| Moisture | Store in a tightly sealed container in a desiccator or dry cabinet. | To prevent hydrolysis of the carboxylic acid and potential ring cleavage. |

| Light | Protect from light by storing in an amber vial or in a dark location. | To prevent photolytic degradation. |

Handling:

-

Handle the compound in a well-ventilated area or a fume hood.

-

Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

When weighing and transferring the solid, minimize exposure to ambient air and moisture.

-

For preparing solutions, use anhydrous solvents where appropriate and store solutions under an inert atmosphere at low temperatures.

A Comprehensive Stability Testing Program

A robust stability testing program is essential to define the retest period and appropriate storage conditions. The following program, based on the International Council for Harmonisation (ICH) guidelines, provides a framework for a thorough evaluation of the stability of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid[9][10].

Figure 2: Workflow for a Comprehensive Stability Testing Program.

Part 1: Forced Degradation Studies

The objective of forced degradation (stress testing) is to identify the likely degradation products, establish the intrinsic stability of the molecule, and validate the stability-indicating power of the analytical methods.

Experimental Protocol: Forced Degradation

-

Preparation of Stock Solution: Prepare a stock solution of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute to a suitable concentration for analysis.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature. At specified time points (e.g., 1, 2, 4, 8 hours), withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute for analysis.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light. At specified time points, withdraw samples and dilute for analysis.

-

Thermal Degradation: Place a known amount of the solid compound in a vial and store it in an oven at a high temperature (e.g., 80°C) for a specified period. At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

Analysis: Analyze all samples using a validated stability-indicating analytical method, such as RP-HPLC with a photodiode array (PDA) detector.

Part 2: Long-Term and Accelerated Stability Studies

These studies are designed to establish the retest period for the compound under defined storage conditions.

Experimental Protocol: Long-Term and Accelerated Stability

-

Sample Preparation: Place accurately weighed samples of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid in appropriate containers that mimic the proposed storage containers.

-

Storage Conditions:

-

Long-Term: Store samples at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: Store samples at 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: Test at 0, 3, and 6 months.

-

-

Analysis: At each time point, analyze the samples for appearance, assay, and degradation products using a validated stability-indicating method.

Analytical Methodology for Stability Assessment

A validated stability-indicating analytical method is crucial for the accurate assessment of stability. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with a Diode Array Detector (DAD) is a suitable technique.

General RP-HPLC-DAD Method Parameters

| Parameter | Suggested Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | Monitor at an appropriate wavelength (e.g., the λmax of the compound) and collect spectra using the DAD to assess peak purity. |

| Injection Volume | 10 µL |

This method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The ability of the method to separate the parent compound from its degradation products must be demonstrated.

Conclusion

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid is a promising building block in drug discovery, and a comprehensive understanding of its stability is essential for its effective utilization. The 1,3,4-oxadiazole core imparts significant hydrolytic stability. However, the presence of the carboxylic acid group suggests potential for thermal decarboxylation, and the overall structure may be susceptible to degradation under harsh hydrolytic, oxidative, and photolytic conditions.

To maintain the integrity of this valuable compound, it is imperative to store it at low temperatures (≤ -20°C for long-term), under an inert atmosphere, and protected from light and moisture. A rigorous stability testing program, guided by ICH principles and employing a validated stability-indicating analytical method, is necessary to fully characterize its degradation profile and establish a reliable retest period. By adhering to these guidelines, researchers can ensure the quality and reliability of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid in their scientific endeavors.

References

-

A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. National Institutes of Health. [Link]

-

5-Furan-2yl[1][2]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][11] triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI. [Link]

-

Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. ResearchGate. [Link]

-

RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. [Link]

-

Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. National Institutes of Health. [Link]

-

Thermostable aromatic poly(1,3,4-oxadiazole)s from multi-ring flexible diacids. ResearchGate. [Link]

-

A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

-

Efficient fluorescence emission from protonated 1,3,4-oxadiazole derivatives with meta dimethylamino substitution. RSC Publishing. [Link]

-

Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [Link]

-

RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Thieme Connect. [Link]

-

Thermal degradation processes of aromatic poly(ether sulfone) random copolymers bearing pendant carboxyl groups. MDPI. [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]

-

Hydrothermal stability of aromatic carboxylic acids. ResearchGate. [Link]

-

Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate. PubMed. [Link]

-

Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online. [Link]

-

Effect of oxygen on photodegradation of π-conjugated aromatic poly(1,3,4-oxadiazole)s. ResearchGate. [Link]

-

Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. Semantic Scholar. [Link]

-

5-(5-Aryl-1,3,4-oxadiazole-2-carbonyl)furan-3-carboxylate and New Cyclic C-Glycoside Analogues from Carbohydrate Precursors with MAO-B, Antimicrobial and Antifungal Activities. National Institutes of Health. [Link]

-

RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavi…. OUCI. [Link]

-

Review of Synthesis of 1,3,4-Oxadiazole Derivatives. ResearchGate. [Link]

-

26-45 Microwave-assisted synthesis of oxadiazole and th. Journal of Biological Pharmaceutical And Chemical Research. [Link]

-

Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

Sources

- 1. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 4. Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. farmaciajournal.com [farmaciajournal.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemscene.com [chemscene.com]

- 10. AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl]-2-isopropyl-4-phenyl-1H-phenyl-1H-pyrrole-3-carboxylic acid phenylamide - Google Patents [patents.google.com]

- 11. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism | MDPI [mdpi.com]

Methodological & Application

Application Notes and Protocols for Investigating the Biological Activity of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry.[1] This scaffold is a bioisostere of amide and ester functionalities, offering enhanced hydrolytic stability and favorable pharmacokinetic properties.[2][3] Consequently, derivatives of 1,3,4-oxadiazole have been extensively explored and are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[1][4][5] The compound 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid belongs to this promising class of molecules. The presence of a fluorophenyl group is a common feature in many bioactive compounds, often enhancing metabolic stability and binding affinity. The carboxylic acid moiety provides a handle for further derivatization or may itself be crucial for interaction with biological targets.

While direct biological data for 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid is not extensively published, a closely related analog, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, has demonstrated potent antimicrobial activity.[6] This thiol derivative showed stronger activity against E. coli and S. pneumoniae than ampicillin and was over 100 times more active against P. aeruginosa.[6] It also exhibited antifungal activity against Aspergillus fumigatus superior to terbinafine.[6] This strong evidence suggests that the core structure of 5-(4-Fluorophenyl)-1,3,4-oxadiazole is a promising pharmacophore for antimicrobial drug discovery.

These application notes provide detailed protocols for the initial biological evaluation of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid, focusing on its potential antimicrobial, anticancer, and anti-inflammatory activities, based on the known properties of its structural analogs and the broader 1,3,4-oxadiazole class.

Application Note 1: Antimicrobial and Antifungal Susceptibility Testing

Rationale: Given the potent antimicrobial and antifungal activity of the closely related 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, it is highly probable that the parent carboxylic acid compound possesses similar properties.[6] The primary method to ascertain this is by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains. The broth microdilution method is a standardized and widely accepted assay for this purpose.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the procedure for determining the MIC of the test compound against various microbial strains in a 96-well plate format.

Materials:

-

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid

-

Dimethyl sulfoxide (DMSO, sterile)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi

-

96-well sterile microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Streptococcus pneumoniae ATCC 49619)

-

Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)

-

Standard antibiotics (e.g., Ciprofloxacin, Ampicillin) and antifungals (e.g., Fluconazole, Terbinafine) as positive controls

-

Resazurin sodium salt or 2,3,5-triphenyltetrazolium chloride (TTC) for viability indication

-

Multichannel pipette, incubator

Procedure:

-

Stock Solution Preparation: Prepare a 10 mg/mL stock solution of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid in sterile DMSO. Prepare similar stock solutions for control drugs.

-

Microbial Inoculum Preparation:

-

Bacteria: Culture bacteria on appropriate agar plates. Pick several colonies and suspend in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Fungi: For yeast, prepare an inoculum as described for bacteria. For filamentous fungi, grow on potato dextrose agar until sporulation. Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the spore suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640.

-

-

Plate Preparation:

-

Add 100 µL of appropriate sterile broth (CAMHB or RPMI) to all wells of a 96-well plate.

-

Add an additional 100 µL of the test compound stock solution (diluted from the 10 mg/mL stock) to the first column of wells, resulting in the highest test concentration.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the 10th column. Discard the final 100 µL from the 10th column. This creates a concentration gradient.

-

Column 11 will serve as the growth control (broth and inoculum only). Column 12 will be the sterility control (broth only).

-

-

Inoculation: Add 100 µL of the prepared microbial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

-

Incubation: Cover the plates and incubate at 35-37°C. Incubate bacteria for 18-24 hours and fungi for 24-48 hours.

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

For clearer results, add 20 µL of resazurin (0.015% w/v) to each well and incubate for another 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.

-

Causality Behind Experimental Choices:

-

DMSO: Used as a solvent because it is aprotic and can dissolve a wide range of organic compounds while having minimal intrinsic antimicrobial activity at the low final concentrations used.

-

0.5 McFarland Standard: This standardizes the initial bacterial concentration, which is critical for the reproducibility of MIC values.

-

Serial Dilution: This method allows for the efficient testing of a wide range of compound concentrations to pinpoint the inhibitory level.

-

Resazurin: This viability indicator provides an objective and easily visualized endpoint, reducing the ambiguity of assessing growth by turbidity alone.

Caption: Workflow for MIC determination via broth microdilution.

Application Note 2: In Vitro Anticancer Cytotoxicity Screening

Rationale: The 1,3,4-oxadiazole nucleus is a core component of many compounds with demonstrated anticancer activity.[5][7] These derivatives can exert their effects through various mechanisms, including the inhibition of kinases, growth factors, or by inducing apoptosis.[5] Therefore, it is prudent to evaluate 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid for potential cytotoxic effects against a panel of human cancer cell lines. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard initial screening method for cytotoxicity.

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the reduction in cell viability of cancer cells upon treatment with the test compound.

Materials:

-

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid

-

Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HeLa (cervical), HCT116 (colon))

-

Normal human cell line for selectivity assessment (e.g., hTERT-immortalized retinal pigment epithelial cells, RPE-1)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Standard anticancer drug (e.g., Doxorubicin or Cisplatin) as a positive control

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the test compound and the positive control in a complete medium from a DMSO stock. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.

-

After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compound to the respective wells.

-

Include wells with untreated cells (vehicle control) and wells with medium only (blank).

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition:

-

After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

-

Causality Behind Experimental Choices:

-

Panel of Cell Lines: Using multiple cancer cell lines from different tissue origins provides a broader understanding of the compound's potential spectrum of activity. Including a non-cancerous cell line is crucial for assessing selectivity.

-

MTT Reagent: This choice is based on its ability to be converted by mitochondrial enzymes, which are only active in living cells. This provides a reliable measure of cell viability.

-

48-72 Hour Incubation: This duration allows for multiple cell doubling times, ensuring that the compound has sufficient time to exert its cytotoxic or cytostatic effects.

-

IC₅₀ Value: This is the standard metric for quantifying the potency of a cytotoxic compound, allowing for direct comparison with other agents.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Application Note 3: Assessment of In Vitro Anti-inflammatory Activity

Rationale: Many 1,3,4-oxadiazole derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[3] These enzymes, COX-1 and COX-2, are key to the inflammatory pathway as they mediate the conversion of arachidonic acid to prostaglandins. A primary screening assay can determine if 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid has inhibitory effects on these enzymes.

Protocol 3: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol describes a colorimetric inhibitor screening assay to measure the peroxidase activity of COX enzymes.

Materials:

-

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, colorimetric substrate)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Selective COX inhibitors as controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

96-well plate

-

Plate reader (590 nm)

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions (commercial kits are widely available and recommended for consistency).

-

Plate Setup:

-

Add 150 µL of assay buffer to all wells.

-

Add 10 µL of heme to obtain the final required concentration.

-

Add 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.

-

Add 10 µL of the test compound dilutions or control inhibitors. Include a "100% initial activity" well with the enzyme but no inhibitor.

-

-

Incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation:

-

Initiate the reaction by adding 20 µL of TMPD solution followed immediately by 20 µL of arachidonic acid solution to all wells.

-

-

Data Acquisition:

-

Immediately read the absorbance at 590 nm every minute for 5-10 minutes. The rate of increase in absorbance is proportional to the COX peroxidase activity.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition using the formula: % Inhibition = ((V_control - V_inhibitor) / V_control) x 100

-

Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value for both COX-1 and COX-2.

-

Causality Behind Experimental Choices:

-

TMPD: This chromogenic substrate allows for a simple and continuous colorimetric measurement of the peroxidase component of the COX reaction.

-

Selective Inhibitors: Using known selective inhibitors for COX-1 and COX-2 validates the assay and provides a benchmark for the selectivity of the test compound.

-

Separate Assays for COX-1 and COX-2: This is essential to determine if the compound is a non-selective inhibitor or if it preferentially targets the inducible COX-2 enzyme, which is often the goal for developing anti-inflammatory drugs with fewer side effects.

Caption: Role of COX enzymes in inflammation and potential inhibition.

Summary of Quantitative Data

The following table should be used to summarize the results obtained from the described protocols.

| Assay Type | Target Organism/Cell Line | Metric | Result (µM or µg/mL) | Positive Control | Control Result |

| Antimicrobial | S. aureus | MIC | Ciprofloxacin | ||

| E. coli | MIC | Ciprofloxacin | |||

| P. aeruginosa | MIC | Ciprofloxacin | |||

| Antifungal | C. albicans | MIC | Fluconazole | ||

| A. fumigatus | MIC | Terbinafine | |||

| Anticancer | MCF-7 | IC₅₀ | Doxorubicin | ||

| A549 | IC₅₀ | Doxorubicin | |||

| HeLa | IC₅₀ | Doxorubicin | |||

| RPE-1 (Normal) | IC₅₀ | Doxorubicin | |||

| Anti-inflammatory | COX-1 | IC₅₀ | SC-560 | ||

| COX-2 | IC₅₀ | Celecoxib |

References

-

Stecoza CE, Nitulescu GM, Draghici C, et al. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Pharmaceuticals. 2021; 14(5):438. [Link]

-

Palaska E, Şahin G, Kelicen P, Durlu NT, Altinok G. Synthesis and anti-inflammatory activity of 1-acylthiosemicarbazides, 1,3,4-oxadiazoles, 1,3,4-thiadiazoles and 1,2,4-triazole-3-thiones. Il Farmaco. 2002; 57(2):101-107. [Link]

-

Vaidya A, Pathak D, Shah K. 1,3,4‐oxadiazole and its derivatives: A review on recent progress in anticancer activities. Chemical Biology & Drug Design. 2021; 97(3):572-591. [Link]

-

Szafrański K, Sławiński J, Tomorowicz Ł, Kawiak A. Synthesis, Anticancer Evaluation and Structure-Activity Analysis of Novel (E)- 5-(2-Arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamides. International Journal of Molecular Sciences. 2020; 21(6):2235. [Link]

-

Almalki ASA, Nazreen S, Malebari AM, et al. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. Pharmaceuticals. 2021; 14(9):866. [Link]

-

Świątek, P.; Daszkiewicz, P.; Kuś, P.; Gzella, A.K. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences. 2021; 22(13):7093. [Link]

-

Talhaoui, N.; El-Ghozlani, M.; El-Messaoudi, N.; et al. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules. 2018; 23(12):3336. [Link]

-

Hughes, D.L. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. 2022; 87(18):12197-12209. [Link]

-

Gier-Krzesińska, A.; Giebułtowicz, J.; Wujec, M. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. International Journal of Molecular Sciences. 2021; 22(16):8934. [Link]

-

Szymański, P.; Markowicz, J.; Mikiciuk-Olasik, E. 1,3,4-Oxadiazole, A Complete Review on Biological Activities of Newly Synthesized Derivatives. Journal of Pharmaceutical Research International. 2022; 34(23B): 20-36. [Link]

-

Gaonkar, S.L.; Vignesh, G.; Suhas, R. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Journal of Chemical and Pharmaceutical Research. 2011; 3(4): 76-83. [Link]

-

Kumar, A.; Kumar, S.; Kumar, V. Synthesis and biological evaluation of some novel 1,3,4-oxadiazoles derived from bi phenyl 4- carboxylic acid. International Journal of Pharmacy and Pharmaceutical Sciences. 2013; 5(3): 833-837. [Link]

-

Zabiulla, et al. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. 2022; 27(8):2385. [Link]

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. 2024. [Link]

-